REACTION_CXSMILES
|
N[C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][CH:11]([C:14]([N:16]([CH3:18])[CH3:17])=[O:15])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.N([O-])=O.[Na+].[BrH:23]>O>[Br:23][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][CH:11]([C:14]([N:16]([CH3:18])[CH3:17])=[O:15])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)N1CCC(CC1)C(=O)N(C)C
|
Name
|
|
Quantity
|
1.17 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −10° C.˜0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Then the mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between 2N NaOH and EA
|
Type
|
WASH
|
Details
|
washed with EA
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography with PE/EA (15:1˜2:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)N1CCC(CC1)C(=O)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |